molecular formula C11H8N2O2 B1322730 [2,3'-Bipyridine]-5'-carboxylic acid CAS No. 35989-05-0

[2,3'-Bipyridine]-5'-carboxylic acid

Cat. No.: B1322730
CAS No.: 35989-05-0
M. Wt: 200.19 g/mol
InChI Key: CETDUWNFRJWXRN-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-5'-carboxylic acid (CAS 35989-05-0) is a high-value bipyridine derivative with a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol. This heteroaromatic compound serves as a versatile building block and privileged scaffold in organic synthesis, medicinal chemistry, and materials science research. Its structure, which incorporates two nitrogen atoms capable of metal coordination alongside a carboxylic acid functional group, makes it a particularly useful ligand for synthesizing metal complexes and for further functionalization into amides or esters. The carboxylic acid moiety allows for the incorporation of bipyridine properties into larger molecular architectures or for surface modifications in nanotechnology . In pharmaceutical and bioorganic research, bipyridine derivatives bearing carboxyl groups have demonstrated significant biological activity. Structural analogs, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, have been identified as potent competitive inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), which are validated targets for the treatment of fibrotic diseases and cancer metastasis . Furthermore, ruthenium complexes incorporating carboxylic acid-functionalized bipyridine ligands have been extensively studied for their DNA-binding capabilities, antioxidant activity, and selective cytotoxicity against various human cancer cell lines, highlighting their potential in developing novel anticancer agents . The presence of the carboxylic acid group is known to modulate key properties of the resulting complexes, including solubility, cell transport, and overall biological efficacy . Beyond biomedicine, carboxylic acids are widely employed in nanotechnology as surface modifiers for metallic nanoparticles and carbon nanostructures. They help prevent agglomeration, improve dispersion in various matrices, and facilitate the integration of nanostructures into composite materials . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDUWNFRJWXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628048
Record name [2,3'-Bipyridine]-5'-carboxylic acid
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35989-05-0
Record name [2,3'-Bipyridine]-5'-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20628048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,3'-bipyridine]-5'-carboxylic acid
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Advanced Synthetic Methodologies for 2,3 Bipyridine 5 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the 2,3'-Bipyridine (B14897) Core

The creation of the C-C bond linking the two pyridine (B92270) rings in 2,3'-bipyridines is most effectively achieved through metal-catalyzed cross-coupling reactions. These methods offer a versatile and modular approach to a wide array of substituted bipyridines.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp²) bonds, which constitute the backbone of the bipyridine structure. Various protocols have been developed, each with its own set of advantages and substrate scope.

The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryl compounds, including bipyridines, due to its operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives. mdpi.com The reaction typically involves the palladium-catalyzed coupling of a pyridyl halide with a pyridylboronic acid or ester in the presence of a base. mdpi.com

For the synthesis of precursors to [2,3'-Bipyridine]-5'-carboxylic acid, a common strategy involves the coupling of a 2-halopyridine with a substituted 3-pyridylboronic acid derivative. For instance, the coupling of 2-bromopyridine (B144113) with a boronic acid or ester derivative of 5-bromonicotinate can provide a direct route to the ester precursor of the target molecule. The ester functionality can subsequently be hydrolyzed to yield the desired carboxylic acid.

A notable challenge in Suzuki-Miyaura couplings involving pyridylboronic acids is the potential for catalyst inhibition by the basic nitrogen atom of the pyridine rings. researchgate.net This can be mitigated through the use of specialized ligands and reaction conditions. Research has shown that the use of robust catalyst systems, such as those based on palladium acetate (B1210297) with phosphine (B1218219) ligands, can effectively promote the desired coupling. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bipyridine Synthesis

EntryPyridyl HalidePyridylboronic Acid/EsterCatalystBaseSolventYield (%)
12-Bromopyridine5-(Methoxycarbonyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OModerate to Good
22-ChloropyridinePyridin-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxaneGood

Note: This table presents generalized conditions. Specific yields are highly substrate-dependent.

The Negishi coupling offers a powerful alternative for the synthesis of bipyridines, employing organozinc reagents as the nucleophilic partner. orgsyn.org This methodology is known for its high functional group tolerance and often proceeds under mild reaction conditions. orgsyn.orgorgsyn.org The synthesis of a [2,3'-bipyridine]-5'-carboxylate precursor can be envisioned through the reaction of a 2-halopyridine with a 5-(alkoxycarbonyl)pyridin-3-ylzinc halide.

The requisite organozinc reagents can be prepared in situ from the corresponding pyridyl halide through oxidative addition of zinc metal or via transmetalation from an organolithium or Grignard reagent. orgsyn.org The subsequent palladium-catalyzed coupling with a suitable pyridyl halide partner furnishes the bipyridine core. orgsyn.org The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org

For example, the synthesis of methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate has been achieved via a Negishi coupling. This involves the preparation of a pyridyl zinc reagent from a 6-methylpyridyl bromide, which is then coupled with a 3'-bromopyridine derivative bearing a methyl ester at the 5'-position in the presence of a palladium catalyst like Pd(PPh₃)₄.

Table 2: Representative Negishi Coupling Conditions for Bipyridine Synthesis

EntryPyridyl HalideOrganozinc ReagentCatalystSolventYield (%)
12-Bromopyridine(5-Methoxycarbonylpyridin-3-yl)zinc chloridePd(PPh₃)₄THFGood to Excellent
23-Iodopyridine-5-carboxylatePyridin-2-ylzinc bromidePdCl₂(dppf)DMFGood

Note: This table presents generalized conditions. Specific yields are highly substrate-dependent.

Stille coupling utilizes organotin reagents (stannanes) as coupling partners and is highly effective for the formation of C-C bonds in heteroaromatic systems. nih.gov A key advantage of Stille coupling is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nih.gov

The synthesis of a [2,3'-bipyridine]-5'-carboxylate precursor via Stille coupling would involve the reaction of a 2-pyridylstannane with a 5-halonicotinate ester, or vice versa, in the presence of a palladium catalyst. The choice of coupling partners depends on the availability of the respective stannane (B1208499) and halide precursors.

Decarboxylative cross-coupling has emerged as a novel strategy for the formation of biaryl linkages, utilizing readily available carboxylic acids as coupling partners. nih.gov This method avoids the pre-functionalization required for organometallic reagents in traditional cross-coupling reactions. The reaction involves the coupling of a heterocyclic carboxylic acid with a heteroaryl halide, proceeding with the extrusion of carbon dioxide. researchgate.net

While direct decarboxylative coupling to form this compound is challenging due to the presence of the desired carboxylic acid functionality, this strategy can be employed to synthesize the bipyridine core, which can then be functionalized in a subsequent step. For instance, a pyridinecarboxylic acid could be coupled with a halopyridine to form an unsubstituted bipyridine, which would then require regioselective carboxylation.

Homocoupling Reactions

Homocoupling reactions, such as the Ullmann coupling, provide a route to symmetrical bipyridines. These reactions typically involve the coupling of two molecules of a halopyridine in the presence of a metal, often copper or palladium, at elevated temperatures. While effective for symmetrical bipyridines, this method is not suitable for the direct synthesis of unsymmetrical structures like this compound. However, it can be a viable route for synthesizing symmetrical precursors that are later modified. For instance, the homocoupling of a 5-halonicotinate ester could yield a symmetrical 3,3'-bipyridine (B1266100) dicarboxylate, which would require further selective functionalization to achieve the desired 2,3'-bipyridine scaffold.

Introduction of Carboxylic Acid Functionalities

A common and reliable method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl precursor, typically a methyl group. This transformation can be achieved using strong oxidizing agents.

For the synthesis of this compound, a precursor such as 5'-methyl-[2,3'-bipyridine] would be required. The oxidation of the methyl group to a carboxylic acid can be carried out using reagents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution, often under basic or acidic conditions and at elevated temperatures. chemijournal.commasterorganicchemistry.comchemspider.com

The reaction proceeds through a series of oxidation steps, with the benzylic position being particularly susceptible to oxidation. It is important to control the reaction conditions to avoid over-oxidation or degradation of the bipyridine core. Following the oxidation, an acidic workup is typically required to protonate the carboxylate salt and isolate the free carboxylic acid.

Table 3: Oxidation of a Methyl-Substituted Bipyridine

Starting MaterialOxidizing AgentConditionsProductYield (%)Reference
5'-methyl-[2,3'-bipyridine]KMnO₄H₂O, HeatThis compoundNot specifiedGeneral Method

This table represents a general synthetic transformation. Specific yields would be dependent on the exact substrate and reaction conditions.

Directed Functionalization at the 5'-Position

The selective functionalization of bipyridine scaffolds is crucial for tuning their electronic and steric properties. Directed C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions, often leveraging the coordinating ability of the pyridine nitrogen atoms.

Transition metal-catalyzed C-H activation is a prominent strategy for the regioselective functionalization of pyridine rings. rsc.org The nitrogen atom in the pyridine ring can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho-position, to form a metallacyclic intermediate. rsc.org This approach facilitates the introduction of a wide array of functional groups.

While much of the research has focused on 2-phenylpyridines or symmetrical bipyridines, the principles can be extended to unsymmetrical systems like this compound. For functionalization at the 5'-position of the 3'-pyridyl ring, the directing group assistance from the nitrogen on that same ring would be key. Methodologies that achieve meta-C-H functionalization are particularly relevant. Recent advancements have utilized temporary dearomatization-rearomatization sequences or ring-opening/ring-closing strategies to achieve functionalization at positions that are electronically disfavored, such as the meta-position. nih.gov

Late-stage functionalization techniques are also applicable, allowing for the introduction of diverse alkyl or aryl groups onto the pyridine core in complex molecules. acs.org These methods often rely on the precise control of reaction conditions to achieve high regioselectivity. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in creating C-C bonds, enabling the synthesis of various substituted bipyridines. mdpi.comnih.gov

Table 1: Comparison of Methodologies for Pyridine Functionalization

MethodologyKey FeaturesPotential for 5'-PositionReference
Transition Metal-Directed C-H Activation Utilizes pyridine nitrogen to direct metal catalyst.High, especially with meta-directing strategies. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Couples bipyridine halides/boronic acids with partners.Effective for pre-functionalized precursors. mdpi.comnih.gov
Late-Stage Functionalization Introduces groups onto complex pyridine scaffolds.Versatile for diverse substituent introduction. acs.org

Purification and Isolation Techniques for Bipyridine Carboxylic Acids

The purification of bipyridine carboxylic acids, including this compound, is essential to obtain materials of high purity for subsequent applications. Standard techniques for carboxylic acid purification are generally applicable, often with modifications to account for the specific properties of the bipyridine core, such as its basicity and potential to chelate metal ions.

Crystallization is a primary method for purifying solid bipyridine carboxylic acids. The process often involves dissolving the crude product in a suitable solvent, followed by precipitation. A common approach involves adjusting the pH of an aqueous solution. The compound can be dissolved in a basic solution (e.g., sodium hydroxide) to form the carboxylate salt, and then precipitated by adding acid (e.g., hydrochloric acid) to lower the pH to around 1, leading to the crystallization of the pure acid. google.com The resulting crystals are typically washed with deionized water and dried under vacuum. google.com Recrystallization from different solvents, such as alcohol, aqueous alcohol, or toluene, can further enhance purity. lookchem.com

Acid-Base Extraction is another effective technique. The carboxylic acid can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent and extracting it with an aqueous base. The aqueous layer, containing the deprotonated bipyridine carboxylic acid, is then separated, acidified to precipitate the pure acid, which can be collected by filtration or extracted back into an organic solvent. lookchem.com

For more challenging separations or for obtaining highly pure samples, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical quantification and preparative purification of carboxylic acids. mdpi.com Techniques like solid-phase extraction (SPE) can also be used for sample cleanup and purification, sometimes in combination with LC-MS/MS for detailed analysis. mdpi.com

Sublimation can be a viable technique for purifying some pyridine carboxylic acids, particularly for removing non-volatile impurities. This method involves heating the crude material under vacuum, causing the desired compound to sublime and then condense on a cold surface as a purified solid. google.com

Synthetic Approaches to Substituted this compound Analogues

The synthesis of substituted analogues of this compound is critical for developing new ligands, materials, and functional molecules. The primary strategies involve either building the substituted bipyridine core from functionalized pyridine precursors or by functionalizing a pre-existing bipyridine scaffold.

Metal-catalyzed cross-coupling reactions are the cornerstone for constructing the bipyridine skeleton. These methods offer high efficiency and functional group tolerance.

Suzuki Coupling: This involves the reaction of a pyridine boronic acid with a halopyridine in the presence of a palladium catalyst. It is a widely used method for synthesizing a variety of bipyridine derivatives. mdpi.com

Stille Coupling: This reaction couples an organotin compound (pyridyl stannane) with a halopyridine, also catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com

Negishi Coupling: This method utilizes an organozinc reagent (pyridyl zinc) with a halopyridine and a palladium or nickel catalyst. mdpi.com

A general synthetic route could involve coupling a substituted 3-halopyridine-5-carboxylic acid ester with a 2-pyridylboronic acid (or vice-versa), followed by hydrolysis of the ester to yield the desired substituted this compound. The use of environmentally friendly solvents like Cyrene™ in these coupling reactions is also being explored. researchgate.net

Ozonolysis of quinoline (B57606) derivatives presents an alternative pathway to substituted pyridine dicarboxylic acids, which can be precursors to bipyridine systems. This method involves the oxidative cleavage of one of the rings in a substituted quinoline to form a pyridine carboxylic acid. google.com

Late-stage diversification is another powerful approach. For instance, palladium-catalyzed cross-coupling reactions can be performed on bromo-substituted bipyridine carboxylic acid precursors to introduce a variety of substituents at specific positions late in the synthetic sequence. nih.gov This allows for the creation of a library of analogues from a common intermediate.

Table 2: Key Synthetic Reactions for Substituted Bipyridine Analogues

ReactionReactantsCatalystKey AdvantagesReference
Suzuki Coupling Pyridine Boronic Acid + HalopyridinePalladiumHigh yield, stable reagents, functional group tolerance. mdpi.com
Stille Coupling Pyridyl Stannane + HalopyridinePalladiumEffective for complex structures. mdpi.com
Negishi Coupling Pyridyl Zinc + HalopyridinePalladium/NickelAlternative to Stille coupling. mdpi.com
Ullmann Coupling Halopyridine + HalopyridineCopperSymmetrical bipyridine synthesis. mdpi.com

Coordination Chemistry and Metal Complexation of 2,3 Bipyridine 5 Carboxylic Acid

Ligand Design Principles and Chelation Properties

The design of [2,3'-Bipyridine]-5'-carboxylic acid incorporates distinct functional groups that dictate its interaction with metal ions. The molecule's architecture, featuring two pyridine (B92270) rings linked at the 2 and 3' positions, creates a specific spatial arrangement of donor atoms. The addition of a carboxylic acid group at the 5' position further enhances its coordination versatility.

Role of Pyridine Nitrogen Atoms as Donor Sites

The defining feature of any bipyridine ligand is the pair of nitrogen atoms, each located on one of the pyridine rings. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, making them excellent Lewis bases. In this compound, the two nitrogen atoms can act in concert to form a stable five-membered chelate ring with a metal ion. This chelation is entropically favored and is a hallmark of bipyridine chemistry, leading to the formation of highly stable metal complexes.

Contributions of Carboxylate Groups to Metal Chelation

The carboxylate group (-COO⁻), formed upon deprotonation of the carboxylic acid, is a highly versatile coordinating moiety. It can interact with metal centers in several distinct modes, which adds a layer of complexity and richness to the coordination chemistry of the ligand. The primary coordination modes include:

Monodentate: Only one of the two oxygen atoms of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered chelate ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them to form polynuclear structures or coordination polymers.

The presence of the carboxylate group allows this compound to act as more than just a simple N,N'-donor ligand. It can form stronger, more intricate complexes by involving the oxygen atoms in coordination, potentially leading to tridentate chelation.

Multidentate Coordination Modes and Versatility

The combination of the bipyridine framework and the carboxylate group makes this compound a versatile, multidentate ligand. Depending on the metal ion, reaction conditions, and stoichiometry, it can adopt various coordination modes, leading to a diverse range of molecular and supramolecular structures.

Potential Coordination Mode Donors Involved Description
Bidentate (N,N') N(2), N(1')The ligand chelates through the two pyridine nitrogen atoms, forming a five-membered ring. The carboxylate group remains uncoordinated or interacts through hydrogen bonding.
Bidentate (N,O) N(2), O(carboxylate)The ligand could potentially chelate through one nitrogen and one oxygen atom. This is less common for bipyridines but possible depending on the metal's preference.
Tridentate (N,N',O) N(2), N(1'), O(carboxylate)The ligand acts as a tridentate chelating agent, binding a single metal center through both nitrogens and one oxygen of the carboxylate group. This would form a fused-ring system.
Bridging Ligand (N,N') and OThe bipyridine unit chelates one metal center while the carboxylate group coordinates to an adjacent metal center, leading to the formation of dimers, oligomers, or coordination polymers.

This versatility makes the ligand a valuable building block for constructing complex coordination compounds, from discrete mononuclear species to extended one-, two-, or three-dimensional metal-organic frameworks (MOFs).

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound would generally follow standard coordination chemistry procedures. Typically, this involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in a solvent or solvent mixture in which both reactants are soluble. The deprotonation of the carboxylic acid group can be achieved by adding a base or by using a metal salt of a weak acid (e.g., metal acetate).

While detailed structural reports for complexes of this specific ligand are not prevalent in the scientific literature, the characterization of any new complexes would rely on a suite of analytical techniques, including single-crystal X-ray diffraction for definitive structural elucidation, as well as spectroscopic methods (IR, UV-Vis, NMR) and elemental analysis.

Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II), Mn(II), Ru(II), Au(III))

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and properties. The interaction of this compound with these ions is expected to be robust.

First-Row Transition Metals (Co, Ni, Zn, Mn): These metals typically form octahedral or tetrahedral complexes. With this compound acting as a tridentate N,N',O-donor, one would expect complexes with a 2:1 ligand-to-metal ratio, such as [M(L)₂], to achieve a stable, distorted octahedral geometry. If the ligand acts as a bidentate N,N'-donor, a 3:1 complex, [M(L)₃]²⁺, could form, similar to the classic tris(bipyridine) complexes.

Ruthenium(II): Ru(II) has a strong affinity for N-heterocyclic ligands and almost invariably forms octahedral complexes. Research on analogous ligands like 2,2′-bipyridine-5,5′-dicarboxylic acid shows that it acts as a neutral bidentate donor through its nitrogen atoms to form complexes like [RuH(HL)(PPh₃)₂(CO)]. researchgate.net A similar N,N'-coordination would be expected for this compound with Ru(II), forming a stable foundation for further functionalization.

Gold(III): Au(III) complexes typically exhibit a square planar geometry. Coordination with this compound could involve bidentate N,N' chelation, with the other two coordination sites being occupied by other ligands, such as halides.

Coordination with Lanthanide Metal Centers (e.g., Ce(III), Ho(III))

Lanthanide ions are characterized by their large ionic radii, high coordination numbers (typically 8-10), and preference for hard donor atoms like oxygen. The carboxylate group of this compound is therefore an excellent binding site for lanthanides.

In lanthanide complexes, the bipyridine unit often serves as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength (luminescence). Studies on related ligands, such as 5-aryl-2,2′-bipyridine-6′-carboxylic acids, have shown their effectiveness in sensitizing lanthanide luminescence. researchgate.net The coordination with lanthanides would likely involve multiple ligand molecules to satisfy the high coordination number of the metal. The carboxylate groups could act as bridging units, leading to the formation of polynuclear clusters or coordination polymers, a common structural motif in lanthanide chemistry. rsc.org For example, a common coordination environment might involve three ligand molecules binding to a single lanthanide ion, with additional coordination sites occupied by water or other solvent molecules.

Influence of Counterions and Solvent Environments on Complex Formation

The formation and final structure of a metal-ligand complex in the solid state are profoundly influenced by the surrounding chemical environment, particularly the choice of solvent and the nature of the counterions present. These components can dictate the coordination geometry, dimensionality of coordination polymers, and the inclusion of solvent molecules into the crystal lattice.

Solvent Effects: The solvent plays a multifaceted role in the crystallization of coordination compounds. It not only dissolves the reactants but can also act as a competing ligand, coordinate directly to the metal center, or mediate supramolecular interactions through hydrogen bonding. For instance, in the synthesis of lead(II) complexes with benzoate (B1203000) derivatives, the solvent used (e.g., water, DMSO, or methanol) was the primary factor determining the nature of the isolated polymer. mdpi.com The use of water often promotes the inclusion of aqua ligands, which can, in turn, influence the material's luminescent properties. mdpi.com Similarly, in the formation of lanthanide complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid, the reaction is typically carried out in a methanol (B129727)/triethylamine solvent system, and the resulting complexes can feature coordinated water molecules. rsc.org For this compound, one can anticipate that polar, coordinating solvents like water, methanol, or dimethylformamide (DMF) could be incorporated into the final structure, satisfying the coordination sphere of the metal ion or participating in hydrogen-bonding networks that stabilize the crystal packing.

Counterion Influence: Counterions (anions) associated with the metal salt precursor are also critical in directing the assembly of coordination architectures. Small, coordinating anions like chloride (Cl⁻) may directly bind to the metal center, becoming part of the primary coordination sphere. In contrast, bulky, weakly coordinating anions such as perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻) are less likely to coordinate and primarily serve to balance the charge of the cationic complex. Their role is often relegated to occupying voids within the crystal lattice, where they can influence crystal packing through electrostatic and hydrogen-bonding interactions. The choice of anion can thus determine whether a discrete molecular complex or an extended coordination polymer is formed. nih.gov

The table below illustrates how solvent choice can determine the final product in the synthesis of coordination polymers, a principle that would apply to complexes of this compound.

Metal PrecursorLigandSolventResulting Complex FeatureReference
Lead(II) Acetate (B1210297)Piperonylic AcidWaterAcetate ligands fully displaced; aqua ligand incorporated: [Pb(Pip)₂(H₂O)]n mdpi.com
Lead(II) AcetatePiperonylic AcidMethanolMixed-ligand complex formed; methanol incorporated: [Pb(Ac)(Pip)₂(MeOH)]n mdpi.com
Ln(NO₃)₃·xH₂OH₂L¹MeOH/Et₃NFormation of complexes with coordinated water molecules, e.g., [TbL₂-μ-TbL(H₂O)₃] rsc.org

¹H₂L = 2,2′-bipyridine-6,6′-dicarboxylic acid

Stereochemical Aspects and Isomerism in Metal-Ligand Assemblies

Isomerism, the existence of compounds with the same formula but different arrangements of atoms, is a central concept in coordination chemistry. libretexts.org Metal complexes involving bidentate ligands like this compound can exhibit several forms of stereoisomerism, including geometric and optical isomerism.

Geometric Isomerism: For octahedral complexes with a general formula MA₂B₄ or MA₃B₃ (where M is a metal, and A and B are different ligands), geometric isomers are possible. When this compound acts as a bidentate ligand (A-A) in an octahedral complex of the type M(A-A)₂B₂, cis and trans isomers can arise, depending on the relative positions of the B ligands. libretexts.org In tris-chelate complexes, [M(A-A)₃], facial (fac) and meridional (mer) isomers can form, which describe the arrangement of the three chelating ligands around the metal center.

Optical Isomerism and Chirality: A significant stereochemical aspect arises from the inherent asymmetry of the this compound ligand. Unlike the symmetrical 2,2'-bipyridine (B1663995), the 2,3'- linkage lacks a C₂ symmetry axis. This asymmetry can lead to the formation of chiral complexes. For example, an octahedral tris-chelate complex, [M([2,3'-bipyridine]-5'-carboxylate)₃], would be chiral and could exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers).

Furthermore, a phenomenon known as atropisomerism, which arises from hindered rotation around a single bond, has been observed in related systems. The compound 2,2'-bipyridyl-3,3'-dicarboxylic acid spontaneously resolves upon crystallization, with each crystal containing molecules of a single handedness due to the skewed conformation of the bipyridyl rings. tubitak.gov.trresearchgate.net While this specific type of isomerism is contingent on significant steric hindrance near the inter-ring bond, the principle highlights the potential for complex stereochemical outcomes in substituted bipyridine systems.

Isomerism TypeDescriptionPotential in this compound Complexes
Geometric Different spatial arrangements of ligands around the central metal ion.cis/trans isomers in M(L)₂X₂ type complexes. fac/mer isomers in M(L)₃ type complexes (if L is monodentate).
Optical Existence of non-superimposable mirror images (enantiomers).Tris-chelate octahedral complexes, [M(L)₃], would be chiral and exist as Δ and Λ enantiomers.
Atropisomerism Isomerism due to restricted rotation about a single bond.Less likely than in 3,3'-disubstituted systems, but the possibility depends on the steric bulk of the coordinated metal sphere. tubitak.gov.trresearchgate.net

Ancillary Ligand Effects on Coordination Spheres and Complex Stability

Ancillary ligands can serve several purposes:

Completing the Coordination Sphere: Metal ions have preferred coordination numbers and geometries. If the primary ligand does not satisfy all the coordination sites, ancillary ligands such as water, halides, or other N- or O-donor molecules will bind to the metal. acs.org

Controlling Dimensionality: In the construction of coordination polymers, ancillary ligands can act as spacers or pillars, connecting metal centers or metal-primary ligand units into 1D, 2D, or 3D networks. The choice of a rigid or flexible ancillary ligand can dictate the topology of the resulting framework. acs.orgfigshare.com

Modifying Electronic Properties: The electron-donating or -withdrawing nature of an ancillary ligand can alter the electron density at the metal center. This, in turn, affects the stability of the complex and its redox and photophysical properties.

Steric Influence: Bulky ancillary ligands can sterically hinder certain coordination sites, directing the assembly towards a specific isomer or preventing polymerization.

For example, in the synthesis of manganese and zinc complexes based on pyridine-2,5-dicarboxylic acid N-oxide, the addition of 2,2'-bipyridine as an ancillary ligand resulted in the formation of discrete molecular complexes rather than extended polymers. nih.gov The bipyridine ligand occupies coordination sites that might otherwise be used for bridging by the carboxylate ligand. This demonstrates that the interplay between the primary carboxylated bipyridine and an ancillary N-donor ligand is crucial in determining the final structure. acs.org

Mechanism of Metal Ion Coordination and Ligand Exchange Processes

The formation of a metal complex is a dynamic process involving the substitution of solvent molecules from the metal's coordination sphere by the incoming ligand. The study of these reaction mechanisms and the subsequent exchange of ligands provides crucial information on the stability and reactivity of the complex.

Coordination Mechanism: The coordination of this compound to a solvated metal ion likely proceeds in a stepwise fashion. The initial and typically fast step would be the coordination of one of the bipyridine nitrogen atoms, followed by a chelation step where the second nitrogen binds to form a stable five-membered ring. The final step would involve the coordination of the carboxylate group, which can occur either intramolecularly to the same metal center or intermolecularly to a different metal center, leading to the formation of a coordination polymer. The rates of these steps are dependent on the nature of the metal ion (its lability), the solvent, and steric factors.

Ligand Exchange Kinetics: Once formed, the ligands in a coordination complex can be replaced by other ligands present in the solution. Ligand exchange reactions can follow different mechanistic pathways, primarily classified as dissociative (D), associative (A), or interchange (I).

Dissociative (D) Mechanism: The coordinated ligand first breaks its bond with the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. This pathway is often characterized by a positive activation entropy. nih.gov

Associative (A) Mechanism: The incoming ligand first forms a bond with the metal center, creating a higher-coordination intermediate, from which the leaving ligand then departs.

Interchange (I) Mechanism: The entering and leaving ligands exchange in a single, concerted step without a distinct intermediate.

Modern techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to monitor ligand exchange in real-time by introducing isotopically labeled ligands. nih.gov Studies on related systems, such as heterodinuclear Ru-Pt complexes, have shown that ligand substitution can occur in a two-step process, with the rates influenced by the electronic properties of the ligands and metal centers. nih.gov The rate of ligand exchange for a this compound complex would be influenced by the strength of the metal-ligand bonds, the steric environment around the metal, and the nucleophilicity of the incoming ligand.

The table below provides example activation parameters for a dissociative pyridine ligand exchange process, illustrating the type of data used to elucidate reaction mechanisms. nih.gov

Complex SystemSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Mechanism
[CoC(Py_IN)]⁺ + Py-d₅CHCl₃34.058.2Dissociative

Data for a macrocyclic porphyrin cage complex exchanging an internal pyridine (Py_IN) ligand. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of the chemical compound This compound in the applications outlined in your request. The research predominantly focuses on other isomers of bipyridine carboxylic acid, such as 2,2'-bipyridine-5,5'-dicarboxylic acid and 2,2'-bipyridine-4,4'-dicarboxylic acid, for the development of Metal-Organic Frameworks (MOFs) and in catalytic applications.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as the necessary research findings and data for the specified subsections are not present in the available literature.

Applications of 2,3 Bipyridine 5 Carboxylic Acid in Advanced Materials and Catalysis

Catalytic Applications of [2,3'-Bipyridine]-5'-carboxylic Acid-Metal Complexes and MOFs

Photocatalysis: Water Oxidation and Organic Transformations

Bipyridine-based metal complexes are central to the field of photocatalysis, where they can absorb light and initiate or mediate chemical reactions. The role of the bipyridine ligand is to form stable complexes, typically with transition metals like ruthenium or iridium, and to facilitate metal-to-ligand charge transfer (MLCT) processes upon photoexcitation.

Water Oxidation: The photocatalytic splitting of water into hydrogen and oxygen is a cornerstone of artificial photosynthesis. Ruthenium complexes featuring bipyridine-dicarboxylate ligands have been identified as highly efficient water oxidation catalysts (WOCs). For instance, complexes with the 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligand demonstrate impressive catalytic efficiency. acs.org The carboxylate groups in these systems are crucial; they help to stabilize higher oxidation states of the metal center (e.g., Ru(V)=O) and can act as proton acceptors, facilitating the water nucleophilic attack pathway. acs.orgacs.org While specific studies on this compound in this context are not widely reported, its structure suggests it could function similarly, with the carboxylic acid group potentially participating in proton management during the catalytic cycle. Research on related molecular WOCs highlights the importance of the ligand environment in determining the reaction mechanism, which can proceed via single-site nucleophilic attack or a bimolecular coupling pathway. acs.org

Organic Transformations: Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has become a powerful tool for organic synthesis. acs.org Nickel-bipyridine complexes, in particular, are widely used to facilitate cross-coupling reactions. nih.gov In these systems, a photosensitizer (often an iridium complex) absorbs visible light and transfers energy or an electron to the nickel-bipyridine catalyst, initiating a catalytic cycle that can involve various nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). acs.orgnih.gov The bipyridine ligand is essential for stabilizing these different oxidation states. The carboxylic acid functionality on the this compound ligand could be leveraged to tune the electronic properties of the catalyst or to immobilize it on a support for heterogeneous applications. nih.gov

Homogeneous and Heterogeneous Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Beyond photocatalysis, bipyridine-metal complexes are versatile catalysts in both homogeneous and heterogeneous systems. The ligand's electronic and steric properties can be tuned to control the activity and selectivity of the metallic center.

Homogeneous and Heterogeneous Systems: In homogeneous catalysis, soluble metal complexes of bipyridine derivatives catalyze a variety of reactions. For heterogeneous catalysis, these complexes can be immobilized on solid supports. A notable example is the creation of molecular heterogeneous catalysts by incorporating bipyridine units into the framework of one-dimensional organosilica nanotubes. nih.govrsc.org These materials have been successfully used with iridium for catalytic C–H bond activation, showing high activity and durability due to the isolation of active sites and efficient transport of substrates and products within the nanotubes. nih.govrsc.org

Ethylene Oligomerization: The selective oligomerization of ethylene to produce linear α-olefins is a significant industrial process. While research has explored various catalyst systems, those based on nickel and bipyridine ligands are of interest. For example, the related ligand 2,2′-Bipyridine-5,5′-dicarboxylic acid has been used to construct nickel-based metal-organic frameworks (MOFs) that are active for ethylene oligomerization. sigmaaldrich.com In these systems, the bipyridine unit coordinates to the nickel center, creating the active site for ethylene insertion and chain growth. The dicarboxylic acid functionality serves as the linker to build the solid framework. This demonstrates the potential for this compound to be used in similar catalytic applications, either as a ligand in a homogeneous catalyst or as a building block for a solid-state catalyst.

Mechanism of Catalytic Activity in Bipyridine-Based Systems

The catalytic activity of metal-bipyridine complexes is fundamentally tied to the electronic interplay between the metal center and the bipyridine ligand.

Redox Activity and Stabilization: Bipyridine ligands are effective at stabilizing a range of metal oxidation states, which is crucial for many catalytic cycles that involve redox steps. nih.govwikipedia.org For example, in Ni-catalyzed cross-coupling reactions, the catalytic cycle can involve Ni(0), Ni(I), Ni(II), and Ni(III) species, all of which are stabilized by the bipyridine ligand. acs.org

Tuning Electronic Properties: Substituents on the bipyridine ring significantly influence the catalyst's electronic properties and, consequently, its activity and selectivity. Electron-donating groups increase electron density on the metal, which can enhance its reactivity in certain steps like oxidative addition, while electron-withdrawing groups make the complex easier to reduce. acs.orgresearchgate.net A carboxylic acid group, depending on its protonation state, can act as an electron-withdrawing group, affecting the redox potentials of the metal center.

Proton and Electron Transfer: In reactions like CO₂ reduction or water oxidation, the ligand can play a direct role in the mechanism. For instance, in the electrocatalytic reduction of CO₂ by Rhenium-bipyridine complexes, the addition of a proton source can shift the mechanism from an electron-first to a proton-first pathway, lowering the overpotential. acs.orgresearchgate.netnih.gov The carboxylic acid of this compound is well-positioned to act as a pendant proton source or relay, potentially influencing the reaction pathway and efficiency. The general mechanism for CO₂ reduction by a Re(bpy) complex is depicted below.

StepDescription
1. Reduction The initial Re(I) complex undergoes two successive one-electron reductions, primarily localized on the bipyridine ligand.
2. CO₂ Binding The doubly reduced, catalytically active species binds a CO₂ molecule.
3. Protonation The Re-CO₂ adduct is protonated, typically by a proton source in the solution, leading to the formation of a metallocarboxylic acid (Re-COOH) intermediate.
4. C-O Cleavage A second protonation event facilitates the cleavage of a C-O bond, releasing a water molecule.
5. Product Release Carbon monoxide (CO) is released, regenerating a singly reduced Re complex that re-enters the catalytic cycle.
A generalized catalytic cycle for CO₂ reduction by Rhenium-bipyridine complexes. escholarship.org

Supramolecular Chemistry and Self-Assembly Processes

The combination of a directional hydrogen-bonding group (carboxylic acid) and a rigid, aromatic scaffold (bipyridine) makes this compound an excellent candidate for constructing ordered supramolecular architectures through self-assembly.

Directed Self-Assembly of Functional Architectures

The formation of predictable, non-covalent interactions is the basis of crystal engineering and supramolecular chemistry. Aromatic carboxylic acids are well-known to form robust hydrogen-bonded dimers. researchgate.net Furthermore, the pyridine (B92270) nitrogen atoms are effective hydrogen bond acceptors. In co-crystals of pyridine derivatives and carboxylic acids, strong O–H···N hydrogen bonds are common and often represent the primary interaction guiding the assembly. mdpi.comnih.gov

The low symmetry of this compound, with its distinct 2-pyridyl and 3'-pyridyl nitrogen atoms, offers complex possibilities for directing self-assembly. It can form a variety of hydrogen-bonded motifs, leading to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. acs.orgnih.gov These self-assembled structures are foundational for creating materials with tailored properties, such as porosity or specific recognition capabilities.

Design of Interlocked Molecules and Rotaxanes

Mechanically interlocked molecules, such as rotaxanes (a wheel threaded onto an axle) and catenanes (interlocked rings), are the basis for molecular machines. The synthesis of these molecules often relies on templating strategies where a metal ion or other recognition motif directs the assembly of the components. Bipyridine units are frequently used as recognition sites within the axle component of rotaxanes, coordinating to a metal ion that also binds to a macrocyclic "wheel," thus templating the threading process.

The asymmetry of this compound makes it a particularly interesting component for creating sophisticated rotaxanes. An asymmetric recognition site on the axle can lead to directional threading or controlled shuttling of the macrocycle along the axle, which is a key requirement for creating functional molecular switches or motors.

Materials Science Applications Beyond MOFs

While bipyridine dicarboxylic acids are prominent linkers in MOF chemistry sigmaaldrich.com, they are also valuable building blocks for other classes of functional materials.

Coordination Polymers: Beyond the highly porous and crystalline nature of MOFs, this compound can be used to synthesize a wide variety of coordination polymers (CPs). These materials consist of metal ions or clusters linked by the organic ligand into 1D, 2D, or 3D structures. nih.govacs.org The final structure and properties (e.g., magnetic, luminescent) depend on the choice of metal ion, the coordination mode of the ligand, and the reaction conditions. rsc.org For example, manganese(II) has been used with biphenyl (B1667301) tetracarboxylic acid and 2,2'-bipyridine (B1663995) as an ancillary ligand to create a 3D coordination polymer. figshare.com

Battery Anode Materials: The redox-active nature of aromatic organic molecules with carbonyl groups has led to their exploration as electrode materials for rechargeable batteries. The related compound 2,2′-bipyridine-5,5′-dicarboxylic acid has been shown to be a high-performance anode material for both lithium-ion and sodium-ion batteries. ossila.com Its performance is attributed to the highly ordered structure formed through hydrogen bonding and the redox activity of the bipyridine core. The material exhibits a high specific capacity and good cycling stability, as detailed in the table below. ossila.com The shared structural motifs suggest that this compound could have similar potential in energy storage applications.

Battery TypeCurrent DensityInitial Capacity (mAh g⁻¹)Capacity after 100 Cycles (mAh g⁻¹)
Lithium-ion200 mA g⁻¹1200550
Electrochemical performance of 2,2′-bipyridine-5,5′-dicarboxylic acid as a battery anode. ossila.com

Functional Polymers: The dicarboxylic acid functionality allows for the incorporation of the bipyridine unit into polymers like polyamides and polyesters via condensation reactions. This approach has been used to create rhenium-coordinating polyamides from 2,2'-bipyridine-5,5'-dicarboxylic acid. escholarship.org These polymers, when cast as films on electrodes, act as heterogenized electrocatalysts for CO₂ reduction, combining the catalytic activity of the molecular complex with the processability of a polymer material. escholarship.org

Development of Luminescent Materials

There is no available research data on the use of this compound for the development of luminescent materials. Studies on related isomers frequently report the synthesis of lanthanide and transition metal complexes that exhibit photoluminescence, but these findings are specific to the particular ligand structure used, such as various pyridine-bis(carboxamide) or dicarboxylic acid-2,2'-bipyridine ligands. nih.govrsc.org

Design of Magnetic Materials

No specific studies detailing the application of this compound in the design of magnetic materials were found. Research in this area typically involves the use of bipyridyl ligands to create metal-organic frameworks with specific magnetic properties, such as weak antiferromagnetic coupling, but these studies utilize different isomers. mdpi.comrsc.org

Exploration in Electronic and Optical Material Development

Information regarding the exploration of this compound in the development of electronic and optical materials is not available in the reviewed literature. Research on related compounds includes their use in enhancing the photoluminescence of perovskite nanocrystals for display applications, but this is specific to ligands like 2,2′-bipyridine-4,4′-dicarboxylic acid. rsc.org

Integration into Polymeric Structures (e.g., Polyamides)

There is no documented evidence of this compound being integrated into polymeric structures such as polyamides. The synthesis of specialized polyamides often involves various dicarboxylic acids, but the specific incorporation of this bipyridine derivative has not been reported.

Advanced Spectroscopic and Electrochemical Characterization of 2,3 Bipyridine 5 Carboxylic Acid and Its Complexes

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Atomic Structure Determination

No published single-crystal X-ray diffraction data, including crystal system, space group, unit cell parameters, or atomic coordinates for [2,3'-Bipyridine]-5'-carboxylic acid or its direct metal complexes, could be identified.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Specific Powder X-ray Diffraction (PXRD) patterns for the bulk characterization of this compound are not available in the reviewed literature.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Detailed Ultraviolet-Visible (UV-Vis) absorption spectra, including specific absorption maxima (λmax) and molar absorptivity values for this compound, have not been reported. Generally, bipyridine derivatives exhibit intense π→π* transitions in the UV region.

Fluorescence and Luminescence Spectroscopy for Photophysical Property Evaluation

There is a lack of specific data on the fluorescence and luminescence properties, such as emission maxima, quantum yields, and excited-state lifetimes, for this compound or its complexes. Research on the photophysical properties of bipyridine ligands is typically focused on their metal complexes, where luminescence is often observed, but no such studies for this specific ligand were found.

Electrochemical Analysis

Electrochemical data, such as that obtained from cyclic voltammetry, detailing the redox potentials and electron transfer properties of this compound and its complexes, are not available in the current body of scientific literature.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal electrochemical technique used to probe the redox properties of chemical species. For metal complexes of bipyridine carboxylic acids, CV provides critical information on the potentials at which the metal center and the ligand can be oxidized or reduced.

In a typical CV experiment involving a metal complex of a bipyridine carboxylic acid derivative, a potential is swept between two limits, and the resulting current is measured. The voltammogram reveals peaks corresponding to redox events. The potential at the midpoint of the anodic and cathodic peaks (E₁⸝₂) for a reversible process provides the formal redox potential of a specific electron transfer event.

The electrochemical data for several ruthenium(II) complexes containing various carboxylated bipyridine ligands are presented below to illustrate the typical redox potentials observed. It is important to note that this data is for analogous compounds, not this compound itself.

ComplexRedox CoupleE₁⸝₂ (V vs. Ag/Ag⁺)SolventReference
Ru(H₂dcbpy)(CO)₂Cl₂Ru(II)/Ru(III)1.62CH₃CN rsc.org
Ru(H₂dcbpy)₂Cl₂Ru(II)/Ru(III)0.89CH₃CN rsc.org
[Ru(H₂dcbpy)₃]Cl₂Ru(II)/Ru(III)1.30CH₃CN rsc.org
Ru(bpy)₂(Mebpy-COOH)₂Ru(II)/Ru(III)0.917 (vs Fc⁰/⁺)CH₃CN nih.gov

Data is illustrative and based on related compounds. H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid; Mebpy-COOH = 4'-methyl-2,2'-bipyridine-4-carboxylic acid.

Ligand-Based and Metal-Based Redox Processes

The redox processes observed in metal complexes of this compound can be categorized as either metal-based or ligand-based, depending on which part of the molecule is predominantly involved in the electron transfer.

Metal-Based Redox Processes: These events involve a change in the oxidation state of the central metal ion. A classic example is the one-electron oxidation of ruthenium from Ru(II) to Ru(III) in polypyridyl complexes. rsc.orgresearchgate.netnih.gov This process is typically reversible and occurs at potentials that are highly dependent on the nature of the ligands coordinated to the metal. The presence of the electron-withdrawing carboxylic acid group on the bipyridine framework is expected to stabilize the d-orbitals of the metal, making it harder to remove an electron and thus shifting the oxidation potential to more positive values compared to complexes with unsubstituted bipyridine ligands. rsc.org

Ligand-Based Redox Processes: Ligand-based redox events occur when the ligand itself is oxidized or, more commonly, reduced. Bipyridine and its derivatives are known to be "redox-active" or "non-innocent" ligands, capable of accepting electrons into their low-lying π* orbitals. chemrxiv.org For complexes of bipyridine carboxylic acids, reductions are typically observed at negative potentials. rsc.orgresearchgate.net The first reduction is often a one-electron process that generates a radical anion on the ligand. Subsequent reductions can also occur at more negative potentials.

In the case of ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid, studies have shown that at negative potentials, irreversible ligand-based reductions occur, which are attributed to the deprotonation of the carboxylic acid groups. rsc.orgresearchgate.net At more negative potentials, reversible reductions associated with the bipyridine ring system are observed. rsc.orgresearchgate.net Therefore, for a complex of this compound, one would anticipate a similar pattern: an initial irreversible reduction related to the carboxylic acid proton, followed by one or more reversible reductions localized on the bipyridine π-system.

Computational and Theoretical Investigations of 2,3 Bipyridine 5 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and bonding characteristics of [2,3'-Bipyridine]-5'-carboxylic acid. These methods provide a detailed picture of the electron distribution, orbital energies, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT studies on systems analogous to this compound typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Key insights from DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO is often localized on the electron-rich pyridine (B92270) rings, while the LUMO may be distributed across the bipyridine system, including the carboxylic acid group. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and its potential use in electronic applications.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can further elucidate the nature of the bonding by quantifying the charge distribution on each atom and describing the donor-acceptor interactions between filled and empty orbitals. This analysis can reveal the extent of electron delocalization across the bipyridine framework and the influence of the carboxylic acid substituent on the electronic structure.

Illustrative Data from DFT Calculations on a Bipyridine Carboxylic Acid System:

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D
NBO Charge on N(pyridine 1)-0.55 e
NBO Charge on N(pyridine 2)-0.58 e
NBO Charge on C(carboxyl)+0.85 e

Note: This data is representative and intended to illustrate the type of information obtained from DFT calculations on similar molecules.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more rigorous description of the electronic structure, albeit at a higher computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) are often used to account for electron correlation effects, which can be important for accurately describing non-covalent interactions and excited states.

For this compound, ab initio calculations can be employed to refine the geometries obtained from DFT and to calculate more accurate interaction energies, particularly in the context of intermolecular interactions such as hydrogen bonding in dimers or solvated structures. These calculations are also valuable for benchmarking the performance of different DFT functionals for this class of molecules.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

In a typical MD simulation, the molecule is placed in a simulation box with a chosen solvent (e.g., water), and the classical equations of motion are integrated over time to generate a trajectory of the system's atomic positions. Analysis of this trajectory can reveal the preferred dihedral angles between the pyridine rings, the dynamics of the carboxylic acid group, and the nature of the solute-solvent interactions.

MD simulations can also be used to calculate the potential of mean force (PMF) along the torsional coordinate connecting the two rings, which provides the free energy profile for this rotation. This can identify the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. DFT calculations can be used to compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can provide insights into the nature of the chromophores within the molecule and help to interpret the experimentally observed absorption bands.

Theoretical Modeling of Coordination Behavior and Complex Stability

The presence of two nitrogen atoms in the bipyridine core and the carboxylic acid group makes this compound a versatile ligand for coordinating with metal ions. Theoretical modeling can provide valuable insights into its coordination behavior and the stability of the resulting metal complexes.

DFT calculations can be used to model the geometry of the metal complexes, predict the preferred coordination modes of the ligand (e.g., bidentate, monodentate, bridging), and calculate the binding energies between the ligand and various metal ions. The calculated binding energies can be used to assess the relative stability of different complexes and to understand the factors that govern the strength of the metal-ligand interactions.

Furthermore, computational methods can be used to analyze the electronic structure of the metal complexes, including the nature of the metal-ligand bonding and the effect of coordination on the electronic properties of the ligand.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and transition states.

For reactions such as nucleophilic aromatic substitution on the pyridine rings or reactions involving the carboxylic acid group, DFT calculations can be used to determine the activation energies for different possible pathways. This allows for the identification of the most favorable reaction mechanism. The insights gained from these computational studies can be invaluable for optimizing reaction conditions and for designing new synthetic routes.

For instance, in a hypothetical nucleophilic substitution reaction, calculations could be used to compare the energy barriers for attack at different positions on the pyridine rings, thereby predicting the regioselectivity of the reaction.

Interactions of 2,3 Bipyridine 5 Carboxylic Acid and Its Complexes with Biological Systems Academic Focus

Molecular Recognition and Binding Mechanisms with Biomolecules

Investigations into DNA Binding Affinity and Modes (e.g., Groove Binding)

There is no specific information available in the reviewed literature regarding the DNA binding affinity and modes of the free ligand, [2,3'-Bipyridine]-5'-carboxylic acid.

Protein Interaction Studies (e.g., Fluorescence Quenching Mechanisms with BSA)

Direct studies on the interaction of this compound with proteins, such as Bovine Serum Albumin (BSA), are absent from the available literature.

In contrast, the interaction of ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid with BSA has been investigated. rsc.orgresearchgate.net These studies utilized fluorescence spectroscopy to demonstrate that the complexes can quench the intrinsic fluorescence of BSA. The mechanism of this quenching was determined to be static, indicating the formation of a ground-state complex between the ruthenium compound and the protein. rsc.orgresearchgate.netnih.gov Such interactions are fundamental in understanding the pharmacokinetics of potential drug candidates. nih.gov Without experimental data, the binding affinity, mechanism, and conformational changes induced in proteins by this compound remain unknown.

Ligand-Induced Modulation of Enzyme Activity (e.g., Prolyl 4-Hydroxylase Inhibition)

No research detailing the modulation of enzyme activity, including the inhibition of prolyl 4-hydroxylase, by this compound could be identified.

However, the inhibitory potential of other bipyridine carboxylic acid derivatives against prolyl 4-hydroxylase has been a subject of research. For instance, [2,2'-Bipyridine]-5-carboxylic acid and its dicarboxylic acid derivative, [2,2'-bipyridine]-5,5'-dicarboxylic acid, have been identified as inhibitors of this enzyme. nih.gov The latter was reported to be a particularly potent inhibitor. nih.gov The mechanism of inhibition is thought to involve the chelation of the iron atom at the enzyme's active site and specific binding interactions within the catalytic domain. nih.gov The structure-activity relationship is highly dependent on the position of the carboxylate groups on the bipyridine scaffold. nih.gov Without dedicated studies, it is not possible to ascertain if this compound shares this inhibitory activity.

Radical Scavenging Properties and Antioxidant Mechanisms

Free Radical Quenching Assays (e.g., DPPH, Hydroxyl Radical)

There is a lack of specific data from free radical quenching assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or hydroxyl radical scavenging assays, for this compound.

For related compounds, ruthenium(II) complexes of 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid have demonstrated excellent radical scavenging properties against DPPH, hydroxyl radicals, nitric oxide radicals, and superoxide (B77818) anion radicals. rsc.orgresearchgate.net The antioxidant activity of phenolic acids, a broad class of compounds that includes carboxylic acid-substituted aromatics, is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The efficiency of this process is influenced by the molecular structure, including the position and nature of substituents on the aromatic rings. nih.gov The specific antioxidant capacity of this compound has not been experimentally determined.

Chemico-Biological Interactions and Cytotoxicity Studies (Excluding Clinical Data)

No in vitro cytotoxicity studies for the free ligand this compound have been reported in the reviewed scientific literature.

Lack of Available Research Data for this compound

Following a comprehensive search of available scientific literature, no specific research data was found regarding the biological interactions of the chemical compound This compound or its complexes. The search focused on identifying studies related to cytotoxic specificity in cell-based models and mechanistic insights into its cellular target interactions, as per the requested article outline.

The performed searches for "this compound" and its derivatives in the context of cytotoxicity, cellular interactions, and anticancer activity did not yield any published studies. The scientific community has extensively investigated other isomers of bipyridine carboxylic acids, such as those derived from 2,2'-bipyridine (B1663995) and their metal complexes, for their potential as therapeutic agents. However, the specific isomer this compound appears to be uncharacterized in the context of biological systems.

Consequently, it is not possible to provide a scientifically accurate and informative article on the "Interactions of this compound and its Complexes with Biological Systems" with a focus on:

Mechanistic Insights into Cellular Target Interactions

due to the absence of foundational research on this particular compound. To generate content for these sections would require speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Further research into the synthesis and biological evaluation of this compound and its potential metal complexes would be necessary before such an analysis could be written.

Q & A

Q. What are the recommended synthetic routes for [2,3'-Bipyridine]-5'-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : The synthesis of bipyridine-carboxylic acid derivatives typically involves sequential functionalization of bipyridine cores. For example, bromination and alkylation reactions can introduce substituents, followed by hydrolysis to yield carboxylic acid groups. A study using 2-acetylpyridine as a starting material achieved a structurally analogous compound via bromination, alkylation, and hydrolysis, with intermediate 5-methyl-2,2'-bipyridine as a key precursor . Optimization involves controlling reaction conditions (e.g., temperature, stoichiometry) to minimize side products. Purification via recrystallization or column chromatography is critical for isolating high-purity intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR spectroscopy : To confirm carboxylic acid (-COOH) and bipyridine (C=N) functional groups.
  • Elemental analysis (CHNS) : Validates empirical formula accuracy.
  • UV-Vis spectroscopy : Assesses electronic transitions influenced by conjugation between bipyridine and carboxylic acid moieties.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition patterns.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight.
    These methods are standard for bipyridine-carboxylic acid derivatives, as demonstrated in mixed-ligand complex studies .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Based on structurally related bipyridine-carboxylic acids:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (GHS Category 2/2A hazards) .
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in a cool, dry area away from strong acids/bases and oxidizing agents due to incompatibility risks .
  • Emergency protocols: Flush eyes/skin with water for 15 minutes upon exposure and seek medical attention.

Advanced Research Questions

Q. How does the carboxylic acid group in this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The carboxylic acid group acts as a monodentate or bidentate ligand, enabling diverse coordination modes with metals like Co(II) or Ni(II). In mixed-ligand complexes, the bipyridine moiety provides σ-donation and π-acceptance, while the carboxylic acid contributes additional binding sites. Studies on analogous compounds show enhanced stability and redox activity in complexes synthesized via microwave-assisted methods compared to conventional heating . Researchers should explore varying metal-to-ligand ratios and pH conditions to modulate coordination geometry.

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., antioxidant vs. cytotoxic effects) often arise from variations in:
  • Experimental design : Cell line specificity, concentration ranges, and exposure times.
  • Sample purity : Trace impurities can skew results; validate via HPLC or NMR.
  • Structural modifications : Subtle changes (e.g., substituent position) drastically alter activity. For example, carboxylate positioning in bipyridine derivatives affects DNA/protein interaction efficiency . Systematic structure-activity relationship (SAR) studies are recommended to isolate contributing factors.

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian 09 can model protonation states and electron distribution. For instance, HyperChem Professional 8.0 has been used to predict ligand-metal binding energies in bipyridine-carboxylic acid complexes . Focus on pKa prediction of the carboxylic group and bipyridine nitrogen atoms to anticipate pH-dependent behavior. Validate computational results with experimental potentiometric titrations.

Q. What role does this compound play in crystal engineering or supramolecular assembly?

  • Methodological Answer : The compound can form hydrogen-bonded networks via carboxylic acid dimerization and bipyridine π-π stacking. In co-crystals with bases like 4,4′-bipyridine, the carboxylic moiety participates in C22(12) hydrogen-bonded chains, influencing packing along specific crystallographic axes . Varying co-formers (e.g., aromatic amines) and solvent systems can tailor crystal morphology and stability.

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[2,3'-Bipyridine]-5'-carboxylic acid
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[2,3'-Bipyridine]-5'-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.